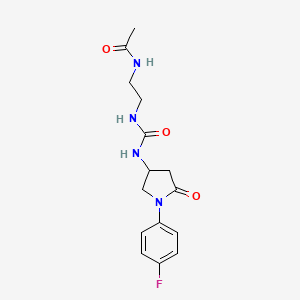

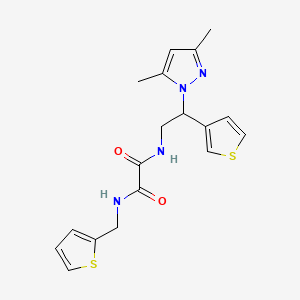

![molecular formula C16H17IN2OS B3018228 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 313395-65-2](/img/structure/B3018228.png)

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiazole-based compounds has been explored in various studies. For instance, a series of thiazole-based polyamides containing diarylidenecyclohexanone moiety were synthesized using a low-temperature solution polycondensation technique, involving the reaction of a thiazole-based monomer with different diacid chlorides . Similarly, a range of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized and characterized, with the crystal structure of one derivative being determined through X-ray diffraction . Another study reported the copper-catalyzed intramolecular cyclization of substituted thioureas to produce N-benzothiazol-2-yl-amides . Additionally, the stereospecific cyclization of N-(2-cyclohexenyl)-substituted thioamides, thioureas, and dithiocarbamates to yield diastereoselective Δ2-thiazoline derivatives was discussed .

Molecular Structure Analysis

The molecular structure of these synthesized compounds has been elucidated using various analytical techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a chair conformation for the cyclohexane ring and a stabilizing intramolecular hydrogen bond . In another study, the crystal structure of a pyrazole-carboxamide derivative was determined, showing the presence of hydrogen bond interactions .

Chemical Reactions Analysis

The reactivity of thiazole-based compounds has been investigated in the context of synthesizing new heterocyclic compounds. For instance, thiophene-2-carboxamide was used as a starting material to synthesize various pyrimidinone derivatives with potential antibiotic and antibacterial properties . Another study focused on synthesizing benzamide derivatives as precursors for novel heterocyclic compounds with insecticidal activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized thiazole-based compounds have been characterized. The thermal properties of the polyamides were evaluated using TGA and DTG measurements, and their solubility and viscometry measurements were also reported . The corrosion inhibitive properties of the monomer and selected polyamides were tested on carbon steel in acidic conditions, showing high inhibition efficiency .

Relevant Case Studies

Case studies within these papers include the evaluation of corrosion inhibition by synthesized polyamides , the determination of crystal structures to understand molecular conformations , and the assessment of biological activities such as antibiotic properties and insecticidal activities . These case studies provide practical applications and insights into the potential uses of the synthesized thiazole-based compounds.

科学的研究の応用

DNA Binding and Fluorescent Staining Applications

Thiazole derivatives, similar to the core structure , have been explored for their ability to bind with DNA, particularly in the context of fluorescent staining. Hoechst 33258, a well-known minor groove binder to AT-rich sequences of double-stranded B-DNA, serves as a starting point for designing drugs targeting DNA interactions. This compound and its analogs are extensively used in cell biology for chromosome and nuclear staining, highlighting their role in research applications beyond therapeutic uses (Issar & Kakkar, 2013).

Chemical Properties and Stability Studies

A detailed study on the stability and degradation pathways of Nitisinone, a related compound with a cyclohexanedione core, using LC-MS/MS technology, sheds light on the stability and degradation products of such compounds under various conditions. This research contributes to understanding the chemical properties and potential risks or benefits of their medical application (Barchańska et al., 2019).

Enzyme Inhibition and Drug Design

The study of cytochrome P450 isoforms and the evaluation of selective chemical inhibitors highlights the importance of thiazole derivatives in rational drug design, emphasizing their role in predicting drug-drug interactions (DDIs) and enhancing therapeutic efficacy (Khojasteh et al., 2011).

Antimicrobial, Antitumor, and Antidiabetic Agents

The pharmacological versatility of 2,4-thiazolidinediones (TZDs), closely related to thiazoles, in developing antimicrobial, anticancer, and antidiabetic agents has been documented. These derivatives, through various structural modifications, have shown promising biological activities, indicating the potential of thiazole derivatives in addressing a range of life-threatening ailments (Singh et al., 2022).

Synthesis and Transformation of Phosphorylated Derivatives

Research on the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, highlights their significance in drug development. These derivatives exhibit a broad spectrum of biological activities, such as insectoacaricidal, antihypertensive, and neuroprotective effects, demonstrating the chemical versatility and application breadth of thiazole-based compounds (Abdurakhmanova et al., 2018).

作用機序

Target of Action

Compounds with a similar thiazole structure have been found to inhibit rho-associated protein kinase . This protein plays a crucial role in various cellular processes, including cell migration, proliferation, and apoptosis.

Mode of Action

Thiazole derivatives, such as y-27632, have been found to inhibit calcium sensitization, thereby affecting smooth muscle relaxation . This suggests that N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide might affect multiple biochemical pathways and their downstream effects.

Result of Action

Based on the wide range of biological activities associated with thiazole derivatives , it can be inferred that the compound might have diverse molecular and cellular effects.

特性

IUPAC Name |

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17IN2OS/c17-13-8-6-11(7-9-13)14-10-21-16(18-14)19-15(20)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAPXLIGPYETPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17IN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino}thiophene-2-carboxylic acid](/img/structure/B3018147.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3018149.png)

![N-(4-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018150.png)

![2-(2-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B3018151.png)

![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018152.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B3018158.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B3018163.png)